molecular formula C18H26ClN3O3.C4H6O4 B000288 普鲁卡洛匹德琥珀酸盐 CAS No. 179474-85-2

普鲁卡洛匹德琥珀酸盐

货号 B000288
CAS 编号: 179474-85-2
分子量: 486 g/mol
InChI 键: QZRSNVSQLGRAID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prucalopride succinate is a selective serotonin (5-HT4) receptor agonist . It is used to treat chronic idiopathic constipation (CIC) by increasing peristalsis (contractions) in the colon, leading to an increase in the number of bowel movements .


Synthesis Analysis

Prucalopride can be synthesized by the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine in the presence of ethyl chloroformate and N,N-diethylethanamine in trichloromethane .


Molecular Structure Analysis

The molecular formula of Prucalopride succinate is C22H32ClN3O7 . The molecular weight is 485.96 .


Chemical Reactions Analysis

Prucalopride succinate shows native fluorescence. In deionized water, the fluorescence intensity was measured at λ emission 362 nm upon excitation at 310 nm .


Physical And Chemical Properties Analysis

Prucalopride succinate has a molecular weight of 485.96 and a molecular formula of C22H32ClN3O7 .

科学研究应用

Treatment of Chronic Idiopathic Constipation

Prucalopride succinate is indicated for the treatment of chronic idiopathic constipation in adult female patients in whom laxatives failed to provide adequate relief . There were an insufficient number of male patients in the clinical trials to demonstrate efficacy .

Development of New Analytical Methods

Four new UV spectrophotometric methods have been developed for the determination of Prucalopride succinate in pharmaceutical formulations . These methods are simple, precise, and accurate and can be applied successfully for the assay of Prucalopride succinate for the pharmaceutical formulations .

Nano-level Assay of Prucalopride

An ultrasensitive, workable, one-pot experiment, green chemistry compatible approach was implemented for Prucalopride assay . The strategy utilizes molecular size-based resonance Rayleigh scattering phenomena resulting from the dual complex association between Cilefa Pink B and Prucalopride .

Application to Content Uniformity Test

The established resonance Rayleigh scattering technology was used to check content uniformity . This is a noteworthy accomplishment as it ensures the consistency of the medication .

Cardiovascular Tolerance

The probability of prolonging the QT interval with prucalopride at dosages of 2 and 4 mg/day was modest and comparable to that with control concerning cardiovascular tolerance . This makes it a safer option for patients with cardiovascular concerns .

Treatment of Side Effects

Prucalopride’s detrimental consequences at the beginning of therapy include abdominal pain, diarrhea, nausea, and headaches, which typically go away within a few days of continuing medication . This shows the drug’s adaptability and tolerance in patients .

作用机制

Target of Action

Prucalopride succinate is a medication that acts as a selective, high-affinity 5-HT4 receptor agonist . The 5-HT4 receptors are primarily found in the gastrointestinal tract, and their stimulation leads to enhanced gastrointestinal motility .

Mode of Action

Prucalopride succinate works by selectively stimulating the 5-HT4 receptors . This interaction enhances the activity of both cholinergic and non-cholinergic neurotransmission within enteric neurons . The result is an increase in colonic peristalsis, which are the high-amplitude propagating contractions that provide the main propulsive force for defecation .

Biochemical Pathways

The activation of 5-HT4 receptors by prucalopride succinate leads to the stimulation of the peristaltic reflex and intestinal secretions . This action enhances the motility of the gastrointestinal tract, thus normalizing bowel movements .

Pharmacokinetics

Upon oral administration, prucalopride succinate is rapidly absorbed from the gastrointestinal tract, boasting a high bioavailability exceeding 93%, unaffected by food intake . It is rapidly and extensively distributed, and 60% of the drug is excreted unchanged in urine, with minor amounts being extensively metabolized . The renal clearance of prucalopride is reported to be 17 L/h, which actually exceeds the glomerular filtration rate of the kidney . The half-life of prucalopride succinate is approximately 24 hours .

Result of Action

The primary measure of efficacy in clinical trials is three or more spontaneous complete bowel movements per week . Prucalopride succinate significantly improves bowel habit and associated symptoms, patient satisfaction with bowel habit and treatment, and health-related quality of life in patients with severe chronic constipation . In vitro studies have also shown that prucalopride succinate exhibits inhibitory effects on cell proliferation, invasion, and migration in certain cancer cells .

Action Environment

Individual patient characteristics, such as the presence of renal impairment, can affect the pharmacokinetics and, therefore, the efficacy of the drug . For instance, in patients with severe renal impairment, the dosage of prucalopride succinate needs to be reduced .

安全和危害

Prucalopride may cause serious side effects including unusual changes in mood or behavior, ongoing or worsening depression . It should not be used if you have a blockage in your intestines, Crohn’s disease, ulcerative colitis, or intestinal perforation .

属性

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRSNVSQLGRAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027749
Record name Prucalopride succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prucalopride succinate

CAS RN

179474-85-2
Record name Prucalopride succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prucalopride succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRUCALOPRIDE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prucalopride succinate
Reactant of Route 2
Prucalopride succinate
Reactant of Route 3
Prucalopride succinate
Reactant of Route 4
Prucalopride succinate
Reactant of Route 5
Prucalopride succinate
Reactant of Route 6
Prucalopride succinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。